molecular formula C25H20D4FNO4 B1191675 Pitavastatin D4

Pitavastatin D4

カタログ番号 B1191675
分子量: 425.49
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pitavastatin D4 is deuterium labeled Pitavastatin, which is a potent HMG-CoA reductase inhibitor.

科学的研究の応用

Pharmacokinetics and Metabolism Pitavastatin's effects on pharmacokinetics have been extensively studied. Research indicates that genetic variations in organic anion transporting polypeptide 1B1 (OATP1B1) significantly influence the pharmacokinetics of pitavastatin (Chung et al., 2005). Additionally, the drug demonstrates minimal metabolism by cytochrome P450 (CYP) enzymes, reducing the likelihood of drug-drug interactions (Saito, 2009).

Clinical Efficacy and Lipid Profile Improvement Pitavastatin has shown efficacy in improving lipid profiles in various populations. It effectively reduces low-density lipoprotein cholesterol (LDL-C) and has a sustained effect on high-density lipoprotein cholesterol (HDL-C) elevation (Sasaki, 2010). A method for its determination in human plasma using high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) has been developed, indicating its application in clinical pharmacokinetic studies (Lv et al., 2007).

Comparative Efficacy with Other Statins Comparisons with other statins, like atorvastatin and pravastatin, have shown that pitavastatin provides equivalent or superior lipid-lowering effects. Its distinct metabolic profile, involving minimal metabolism by CYP enzymes, makes it an attractive alternative, especially for patients requiring polypharmacy (Gotto Jr. & Moon, 2010).

Mechanism of Action and Cardiovascular Effects Pitavastatin activates endothelial nitric oxide synthase through the PI3K-AKT pathway in endothelial cells, indicating a mechanism that contributes to its cardiovascular protective effects (Wang et al., 2005). Additionally, it has been shown to reduce atherosclerotic plaque and improve endothelial function, which are critical in preventing cardiovascular diseases (Suzuki et al., 2003).

Drug-Drug Interactions and Safety Profile Studies have focused on the safety and tolerability of pitavastatin, highlighting its low propensity for drug-drug interactions and a favorable safety profile. This makes it a viable option for patients with severe renal impairment and those on multiple medications (Corsini & Češka, 2011).

Neuroprotective Effects Pitavastatin has demonstrated neuroprotective effects, particularly in reducing hippocampal damage after transient cerebral ischemia. This suggests its potential application in neurological disorders such as stroke (Kumagai et al., 2004).

Potential Anticancer Effects Recent research suggests that pitavastatin may have anticancer properties. It has been shown to suppress liver cancer cells in vitro and in vivo, indicating its potential therapeutic application in liver cancer treatment (You et al., 2016).

特性

製品名

Pitavastatin D4

分子式

C25H20D4FNO4

分子量

425.49

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。